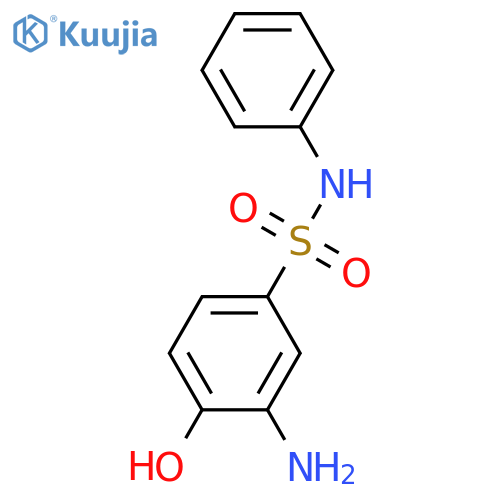

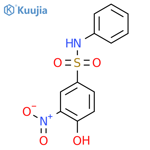

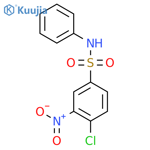

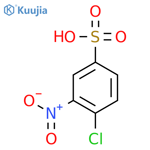

Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moiety

,

Izvestiya Vysshikh Uchebnykh Zavedenii,

2012,

55(10),

19-22